Btk-IN-27
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Btk-IN-27 is a potent inhibitor of Bruton’s tyrosine kinase, a crucial enzyme involved in the signaling pathways of B cells and myeloid cells. This compound has shown significant potential in the treatment of various conditions, including cancer, lymphoma, leukemia, and immunological diseases .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of Btk-IN-27 requires scaling up the laboratory synthesis methods while maintaining the quality and consistency of the product. This involves optimizing reaction conditions, using high-efficiency reactors, and implementing stringent quality control measures to ensure the compound meets pharmaceutical standards .
Analyse Des Réactions Chimiques
Types of Reactions
Btk-IN-27 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halides and alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce hydroxylated derivatives, while reduction may yield deoxygenated compounds .
Applications De Recherche Scientifique
Btk-IN-27 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of Bruton’s tyrosine kinase and its effects on cellular signaling pathways.
Biology: Employed in research to understand the role of Bruton’s tyrosine kinase in B cell development and function.
Medicine: Investigated for its potential therapeutic effects in treating B cell malignancies, such as chronic lymphocytic leukemia and mantle cell lymphoma.
Industry: Utilized in the development of new therapeutic agents targeting Bruton’s tyrosine kinase
Mécanisme D'action
Btk-IN-27 exerts its effects by covalently binding to the cysteine residue at the active site of Bruton’s tyrosine kinase. This binding inhibits the kinase activity, preventing the phosphorylation of downstream signaling molecules and ultimately blocking the proliferation and survival of B cells . The molecular targets and pathways involved include the B cell receptor signaling pathway, which is crucial for B cell activation and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ibrutinib: An irreversible inhibitor of Bruton’s tyrosine kinase, widely used in the treatment of B cell malignancies.
Zanubrutinib: A second-generation Bruton’s tyrosine kinase inhibitor with improved selectivity and reduced off-target effects.
Acalabrutinib: Another second-generation inhibitor with a similar mechanism of action but different pharmacokinetic properties
Uniqueness of Btk-IN-27
This compound is unique due to its high potency and selectivity for Bruton’s tyrosine kinase, with an IC50 value of 0.2 nM. This makes it a valuable tool for research and a promising candidate for therapeutic development .
Propriétés
Formule moléculaire |
C31H35N7O2 |
---|---|
Poids moléculaire |
537.7 g/mol |
Nom IUPAC |
N-[[4-[4-amino-1-[(3R)-1-prop-2-enoylpiperidin-3-yl]pyrazolo[3,4-d]pyrimidin-3-yl]phenyl]methyl]-4-tert-butylbenzamide |
InChI |
InChI=1S/C31H35N7O2/c1-5-25(39)37-16-6-7-24(18-37)38-29-26(28(32)34-19-35-29)27(36-38)21-10-8-20(9-11-21)17-33-30(40)22-12-14-23(15-13-22)31(2,3)4/h5,8-15,19,24H,1,6-7,16-18H2,2-4H3,(H,33,40)(H2,32,34,35)/t24-/m1/s1 |
Clé InChI |
RKHOVCUCOBYMIH-XMMPIXPASA-N |
SMILES isomérique |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)C3=NN(C4=NC=NC(=C34)N)[C@@H]5CCCN(C5)C(=O)C=C |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)C3=NN(C4=NC=NC(=C34)N)C5CCCN(C5)C(=O)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.